molecular formula C18H13F2N3O2 B2711344 2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 922589-75-1

2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2711344
CAS No.: 922589-75-1
M. Wt: 341.318
InChI Key: OLHREEKJDVTGGQ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with difluoro and methoxypyridazinyl groups. Its molecular formula is C18H13F2N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the preparation of 6-methoxypyridazine, which can be synthesized through the reaction of appropriate starting materials under controlled conditions.

    Coupling Reaction: The pyridazinyl intermediate is then coupled with a 3-aminophenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of Difluoro Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The difluoro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide: Characterized by its difluoro and methoxypyridazinyl groups.

    2,6-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide: Similar structure but with different substitution pattern on the benzamide core.

    3,4-difluoro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide: Another isomer with a different substitution pattern.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoro and methoxypyridazinyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-25-17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)14-6-5-12(19)10-15(14)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHREEKJDVTGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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